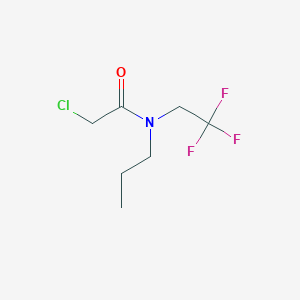

2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

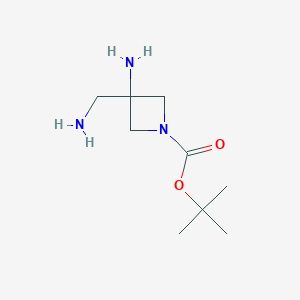

“2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide” is an organic compound that is mainly used as an important intermediate in organic synthesis . It can be used in the synthesis of pesticides, pharmaceuticals, and other organic compounds .

Synthesis Analysis

The synthesis of “2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide” involves a few steps. First, under anhydrous conditions, dichloroacetic acid is reacted with 2,2,2-trifluoroethanol to obtain trifluoroethyl dichloroacetate . The obtained trifluoroethyl dichloroacetate is then reacted with ammonia to produce "2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide" .Molecular Structure Analysis

The molecular formula of “2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide” is C4H5ClF3NO . Its molecular weight is 175.54 .Chemical Reactions Analysis

As an intermediate in organic synthesis, “2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide” can participate in various chemical reactions to form different organic compounds .Physical And Chemical Properties Analysis

“2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide” has a boiling point of 218 ºC and a density of 1.368 . It has a flash point of 86 ºC and should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its acidity coefficient (pKa) is predicted to be 11.89±0.46 .Applications De Recherche Scientifique

Photoreactions of Flutamide

Flutamide, a compound structurally different but related in its use of a trifluoromethyl group, undergoes varied photoreactions in different solvents, highlighting the influence of chemical environment on drug stability and reaction pathways. This study suggests the importance of considering solvent effects in the photochemical stability of related acetamides (Watanabe, Fukuyoshi, & Oda, 2015).

Spectroscopic and Quantum Mechanical Studies

Benzothiazolinone acetamide analogs were analyzed for their photochemical, thermochemical, and spectroscopic properties. These studies provide a framework for understanding the electronic and structural characteristics of acetamides, potentially guiding the application of 2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide in photovoltaic and other material sciences (Mary et al., 2020).

Crystallographic Analysis

The crystal structure of various acetamide derivatives, including their hydrogen bonding and intermolecular interactions, has been extensively studied. These findings are crucial for understanding the solid-state properties of acetamides, which can influence their applications in material science and drug formulation (Jansukra et al., 2021).

Formation in Interstellar Medium

Research into the formation pathways of acetamide in the interstellar medium (ISM) provides insight into the astrochemical relevance of acetamides. This suggests potential research applications in understanding prebiotic chemistry and the origins of life (Foo et al., 2018).

Directed C-H Arylation

The use of acetamide as a directing group in C-H activation and cross-coupling reactions underscores its utility in synthetic organic chemistry, particularly in facilitating regioselective modifications of aromatic compounds (Jaiswal et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClF3NO/c1-2-3-12(6(13)4-8)5-7(9,10)11/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKPLTGTODRTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(F)(F)F)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2773530.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B2773533.png)

![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2773539.png)

![(3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2773550.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2773552.png)